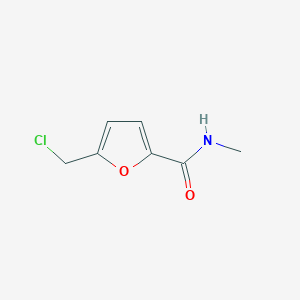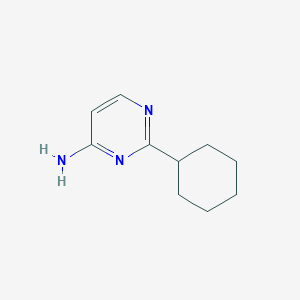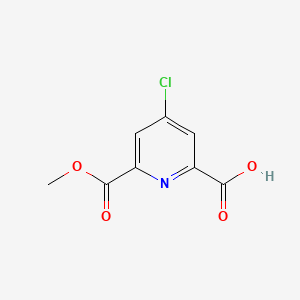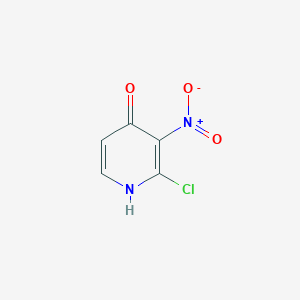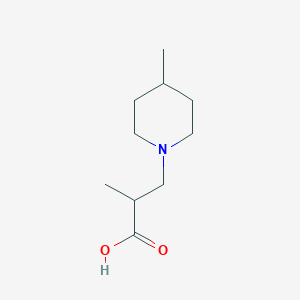
2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid
Descripción general
Descripción
2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. MPAA is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) and has been found to have similar effects on the central nervous system. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methods for the synthesis and characterization of complex molecules that include 2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid or structurally related compounds. For instance, the synthesis of novel light stabilizers such as dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate demonstrates the application of such compounds in improving the photostability of polymers (Deng Yi, 2008). Furthermore, the development of bioorganometallics based on the structure of the antibiotic platensimycin highlights the potential of these compounds in medicinal chemistry, although the synthesized compounds did not show promising antibacterial activity (M. Patra, K. Merz, N. Metzler‐Nolte, 2012).
Pharmaceutical Applications
Derivatives of 2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid have been investigated for their potential in pharmaceutical applications. The analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids highlight the importance of these compounds in the development of new antimicrobial drugs due to their structural similarity to fluoroquinolone antibiotics (V. O. Zubkov et al., 2016).
Material Science Applications
In material science, derivatives of 2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid have been synthesized for specific applications, such as the development of novel light stabilizers. These compounds serve to protect polymers from degradation caused by UV light, demonstrating the utility of these derivatives in enhancing the durability and lifespan of materials (Deng Yi, 2008).
Propiedades
IUPAC Name |
2-methyl-3-(4-methylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-3-5-11(6-4-8)7-9(2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUSJOHWAFIYJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



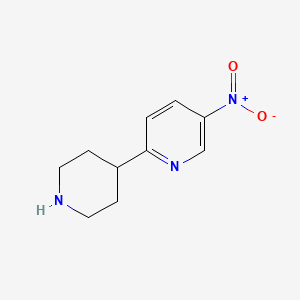
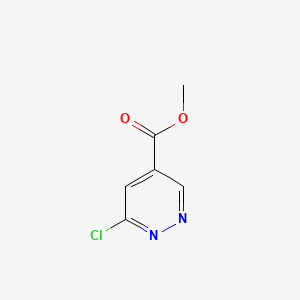
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1418825.png)
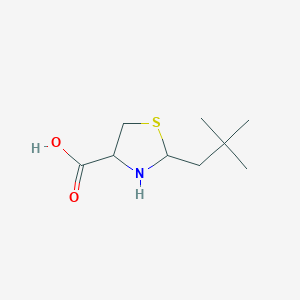
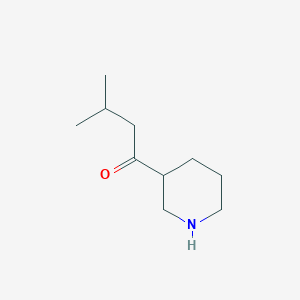
![[4-(1-Ethoxyethyl)phenyl]boronic acid](/img/structure/B1418831.png)
